Lazuvapagon
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Overview
Description
Vasopressin V2 receptor agonist
Scientific Research Applications
Ethnopharmacology and Drug Discovery : Traditional cures and folk knowledge have been foundational in the discovery of many modern drugs. Ethnopharmacology has played and continues to play a significant role in conventional medicine, as seen in the increasing interest and scientific validation of botanicals (Gilani & Atta-ur-rahman, 2005) (Gilani & Atta-ur-rahman, 2005).
Historical Perspective on Drug Discovery : The evolution of drug research has been profoundly influenced by various scientific disciplines such as chemistry, pharmacology, microbiology, and more recently, molecular biology and genomic sciences. This has significantly contributed to the progress of medicine, leading to the development of new therapeutic drug classes (Drews, 2000) (Drews, 2000).
Community-Based Participatory Research in Indigenous Contexts : This type of research, including methods like Photovoice, can effectively involve Indigenous communities in the research process, fostering trust and cultural relevance. Such approaches are crucial for understanding and utilizing traditional knowledge in scientific research (Castleden & Garvin, 2008) (Castleden & Garvin, 2008).
Drug Research and Development Using PET : Positron Emission Tomography (PET) is emerging as a significant tool in drug research, allowing direct assessment of pharmacokinetic and pharmacodynamic events in humans and animals (Fowler et al., 1999) (Fowler et al., 1999).
Mechanism of Action
The primary mechanism of action for Lazuvapagon lies in its interaction with the vasopressin V2 receptor . By binding to this receptor, this compound promotes water reabsorption in the renal collecting ducts, leading to decreased urine production. This effect may be beneficial in managing nocturia, a condition characterized by excessive nighttime urination .
properties
IUPAC Name |
(4S)-N-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1-[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-3,5-dihydro-2H-1-benzazepine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-18-15-22(31-13-11-19(2)29-31)9-10-23(18)25(33)30-14-12-27(4,26(34)28-20(3)17-32)16-21-7-5-6-8-24(21)30/h5-11,13,15,20,32H,12,14,16-17H2,1-4H3,(H,28,34)/t20-,27+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHSWGKGWGWMSM-CCLHPLFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CCC(CC4=CC=CC=C43)(C)C(=O)NC(C)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CC[C@@](CC4=CC=CC=C43)(C)C(=O)N[C@@H](C)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2379889-71-9 |
Source
|
Record name | Lazuvapagon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2379889719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LAZUVAPAGON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK6VS66Q6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.